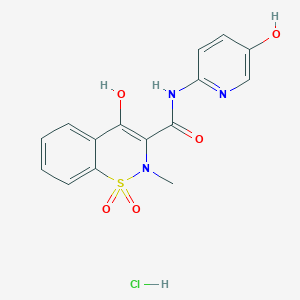

5'-Hydroxypiroxicam Hydrochloride

CAS No.:

Cat. No.: VC18558068

Molecular Formula: C15H14ClN3O5S

Molecular Weight: 383.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H14ClN3O5S |

|---|---|

| Molecular Weight | 383.8 g/mol |

| IUPAC Name | 4-hydroxy-N-(5-hydroxypyridin-2-yl)-2-methyl-1,1-dioxo-1λ6,2-benzothiazine-3-carboxamide;hydrochloride |

| Standard InChI | InChI=1S/C15H13N3O5S.ClH/c1-18-13(15(21)17-12-7-6-9(19)8-16-12)14(20)10-4-2-3-5-11(10)24(18,22)23;/h2-8,19-20H,1H3,(H,16,17,21);1H |

| Standard InChI Key | IQJMXCNVCXLKBD-UHFFFAOYSA-N |

| Canonical SMILES | CN1C(=C(C2=CC=CC=C2S1(=O)=O)O)C(=O)NC3=NC=C(C=C3)O.Cl |

Introduction

Chemical and Structural Properties

Molecular Characteristics

The compound has the molecular formula C₁₅H₁₃N₃O₅S·ClH and a molecular weight of 383.8 g/mol . Its IUPAC name is 4-hydroxy-N-(5-hydroxypyridin-2-yl)-2-methyl-1,1-dioxo-1λ⁶,2-benzothiazine-3-carboxamide hydrochloride. Key structural features include:

-

A benzothiazine core with a methyl group at position 2.

-

A hydroxylated pyridine ring at position 5'.

-

A hydrochloride salt formation enhancing solubility for analytical applications .

Table 1: Key Chemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₅H₁₃N₃O₅S·ClH | |

| Molecular Weight | 383.8 g/mol | |

| SMILES | CN1C(=C(O)c2ccccc2S1(=O)=O)C(=O)Nc3ccc(O)cn3.Cl | |

| InChI Key | IQJMXCNVCXLKBD-UHFFFAOYSA-N |

Spectral and Analytical Data

-

UV-Vis Spectroscopy: Exhibits absorption maxima indicative of conjugated aromatic systems.

-

Mass Spectrometry: Parent ion peaks at m/z 347.3 (free base) and 383.8 (hydrochloride) .

-

NMR: Characteristic signals for the benzothiazine ring (δ 2.1 ppm for methyl, δ 7.3–8.2 ppm for aromatic protons) .

Synthesis and Manufacturing

Synthetic Pathways

5'-Hydroxypiroxicam Hydrochloride is typically synthesized via:

-

Hydroxylation of Piroxicam: Enzymatic or chemical oxidation introduces a hydroxyl group at the 5' position of the pyridine ring.

-

Salt Formation: Reaction with hydrochloric acid yields the hydrochloride salt, improving stability and solubility .

Table 2: Synthesis Optimization Parameters

| Parameter | Condition | Yield |

|---|---|---|

| Reaction Time | 6–12 hours (reflux) | 85–92% |

| Solvent System | Hydrochloric acid/water | |

| Purification | Recrystallization (acetone) | Purity >99% |

Industrial Production

Pharmacological Profile

Metabolic Role

5'-Hydroxypiroxicam is a primary metabolite of piroxicam, formed via hepatic cytochrome P450 (CYP2C9)-mediated oxidation. Unlike piroxicam, it exhibits reduced cyclooxygenase (COX) inhibition, contributing minimally to anti-inflammatory effects but serving as a biomarker for drug monitoring .

Pharmacokinetics

-

Half-Life: Shorter than piroxicam (~12 hours vs. 50 hours).

-

Excretion: Renal elimination accounts for 60–70% of the metabolite .

Table 3: Comparative Pharmacokinetics

| Parameter | Piroxicam | 5'-Hydroxypiroxicam |

|---|---|---|

| Bioavailability | 80–100% | Not applicable |

| Protein Binding | 99% | 95% |

| COX-1 IC₅₀ | 0.001 μM | >10 μM |

Applications in Research and Industry

Analytical Standards

-

Quality Control: Used in HPLC and LC-MS/MS to quantify piroxicam and its metabolites in biological matrices .

-

Metabolite Studies: Essential for elucidating piroxicam’s metabolic pathways and drug-drug interactions .

Future Research Directions

-

Metabolite Activity: Investigate potential off-target effects in long-term piroxicam therapy.

-

Synthetic Modifications: Explore derivatives for enhanced analytical utility or novel therapeutic applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume